barium nonylphenolate

Catalog No.
S8954130
CAS No.
93778-54-2
M.F
C30H46BaO2
M. Wt
576.0 g/mol
Availability
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barium nonylphenolate

CAS Number

93778-54-2

Product Name

barium nonylphenolate

IUPAC Name

barium(2+);2-nonylphenolate

Molecular Formula

C30H46BaO2

Molecular Weight

576.0 g/mol

InChI

InChI=1S/2C15H24O.Ba/c2*1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h2*9-10,12-13,16H,2-8,11H2,1H3;/q;;+2/p-2

InChI Key

SBMJKCDBJMFHGS-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCCC1=CC=CC=C1[O-].[Ba+2]

Barium nonylphenolate, specifically barium bis(2-nonylphenolate), is a compound formed from the reaction of barium salts with nonylphenol. Nonylphenol itself is an alkylphenol that is widely used in industrial applications, particularly as a surfactant and emulsifier. The compound exhibits unique properties due to the presence of both the barium ion and the nonylphenol moiety, which contribute to its chemical behavior and applications.

Typical of metal phenolates. It can undergo:

  • Deprotonation: The phenolic hydroxyl group can lose a proton, forming a phenolate ion, which enhances its nucleophilicity.
  • Complexation: It can form complexes with other metal ions or organic molecules due to the presence of the phenolate ion.
  • Micellization: In solutions, it may form micellar structures, which are significant for its function as a surfactant .

Barium nonylphenolate has been studied for its biological effects, particularly concerning its potential endocrine-disrupting properties. Nonylphenol, the precursor to this compound, has been shown to exhibit estrogenic activity, which may lead to various biological effects such as:

  • Endocrine Disruption: It can mimic estrogen and interfere with hormonal functions.
  • Obesogenic Effects: Some studies indicate that nonylphenol may enhance obesity by affecting metabolic pathways .
  • Toxicity: While barium salts are generally considered low in toxicity at low doses, higher concentrations may lead to systemic effects .

The synthesis of barium nonylphenolate typically involves:

  • Reaction of Nonylphenol with Barium Hydroxide: This method involves dissolving barium hydroxide in water followed by the addition of nonylphenol. The reaction yields barium nonylphenolate and water.
  • Solvent-Free Methods: Alternative methods may involve solvent-free conditions where barium oxide reacts directly with nonylphenol under controlled temperatures to produce the desired compound .

Barium nonylphenolate finds applications in various fields:

  • Surfactants: Used as a surfactant in detergents and cleaning products due to its ability to reduce surface tension.
  • Stabilizers: Acts as a heat stabilizer in polyvinyl chloride (PVC) formulations.
  • Emulsifiers: Employed in formulations requiring emulsification properties in personal care products and industrial applications .

Studies on barium nonylphenolate have focused on its interactions within biological systems and environmental contexts. Key findings include:

  • Micellar Behavior: Research indicates that barium nonylphenolate can form micelles in solution, which enhances its surfactant properties .
  • Environmental Impact: As a derivative of nonylphenol, it shares similar environmental persistence issues, raising concerns about bioaccumulation and toxicity in aquatic systems .

Barium nonylphenolate is part of a broader class of alkylphenols and their derivatives. Here are some similar compounds for comparison:

Compound NameStructure CharacteristicsUnique Features
NonylphenolAlkyl chain varies; branched or linearKnown for endocrine-disrupting properties
Barium bis(4-nonylphenolate)Similar structure but with different positional isomerismVariations in estrogenic activity based on position
Zinc nonylphenolateZinc salt of nonylphenolDifferent toxicity profile compared to barium salts
Calcium bis(nonylphenolate)Calcium salt variantOften used as an alternative stabilizer

Barium nonylphenolate's uniqueness lies in its specific combination of barium ions with the 2-nonylphenolate structure, influencing both its chemical reactivity and biological activity compared to other alkyl phenols and their salts.

Barium nonylphenolate operates as a primary thermal stabilizer in PVC formulations by addressing the material’s inherent susceptibility to dehydrochlorination. At elevated processing temperatures (160–220°C), PVC undergoes autocatalytic degradation via the elimination of hydrogen chloride (HCl), which accelerates chain scission and discoloration [1] [5]. BNP mitigates this through two parallel pathways:

  • HCl Neutralization: The barium cation reacts stoichiometrically with liberated HCl to form barium chloride (BaCl₂), a non-volatile byproduct that interrupts the autocatalytic degradation cycle [5]. This reaction preserves the polymer’s structural integrity by preventing HCl-induced chain unzipping.

  • Lewis Acid Catalysis: The phenolate moiety coordinates with labile chlorine atoms in the PVC backbone, stabilizing allylic chlorides and tertiary chlorides that act as degradation initiation sites [2]. This coordination reduces the activation energy required for HCl elimination, effectively delaying the onset of thermal breakdown [5].

The compound’s branched nonyl chain enhances compatibility with the polymer matrix, ensuring uniform dispersion and prolonged stabilization efficacy during extrusion or injection molding [6].

Synergistic Effects with Zinc-Based Stabilizers

Barium nonylphenolate exhibits pronounced synergism when combined with zinc-based stabilizers (e.g., zinc stearate), forming a dual-action system that outperforms individual components. This synergy arises from complementary mechanistic roles:

  • Barium Component: Scavenges HCl and stabilizes tertiary chlorides, preventing zinc chloride (ZnCl₂) formation—a compound known to catalyze PVC degradation (“zinc burning”) [5].
  • Zinc Component: Provides long-term stabilization by replacing labile chlorides with thermally stable zinc carboxylates, maintaining the polymer’s optical and mechanical properties [5].

In mixed-metal stabilizers, barium nonylphenolate typically constitutes 60–70% of the formulation by weight, while zinc compounds account for 20–30%. This ratio optimizes HCl absorption capacity while minimizing the risk of zinc-induced catalysis [5].

Radical Scavenging Capacity in Oxidative Environments

The phenolic structure of barium nonylphenolate confers intrinsic radical scavenging capabilities, critical for mitigating oxidative degradation during polymer processing and service life. Key mechanisms include:

  • Hydrogen Atom Transfer: The phenolic hydroxyl group donates hydrogen atoms to peroxyl (ROO- ) and alkoxyl (RO- ) radicals, terminating propagation chains and preventing oxidative crosslinking [3] [4].
  • Electron-Donating Resonance Stabilization: The delocalized electron system of the phenolate anion stabilizes radical intermediates, reducing their reactivity and halting oxidative chain reactions [4].

Experimental studies using electron paramagnetic resonance (EPR) spectroscopy demonstrate that barium nonylphenolate reduces radical concentrations in PVC by 40–60% at 180°C compared to non-phenolic stabilizers [4].

Lubrication Mechanism During Polymer Processing

Barium nonylphenolate serves as an internal lubricant in PVC processing, reducing frictional forces between polymer chains and processing equipment. The lubrication mechanism involves:

  • Boundary Layer Formation: The nonylphenolate’s branched alkyl chain adsorbs onto metal surfaces (e.g., extruder barrels), creating a low-friction interface that minimizes shear-induced heating [1] [5].
  • Interchain Slip Promotion: The barium cation’s ionic interactions with PVC polar groups reduce intermolecular forces, enhancing melt flow properties without compromising thermal stability [5].

The lubricity efficiency correlates with the alkyl chain length, with nonyl groups (C₉) providing optimal balance between surface activity and thermal resistance [6].

Barium nonylphenolate serves as a highly effective thermal stabilizer in polyvinyl chloride applications, functioning as a critical component in both flexible and rigid formulations [1] [2]. The compound operates through a dual mechanism, initially acting as an acid acceptor to neutralize hydrochloric acid released during thermal processing, and subsequently functioning as a metal soap stabilizer to prevent autocatalytic degradation [3].

In flexible polyvinyl chloride applications, barium nonylphenolate demonstrates exceptional performance characteristics with typical dosage levels ranging from 1.5 to 2.5 parts per hundred resin [2]. The compound's 24% barium content provides manufacturers with enhanced formulation flexibility, allowing for more efficient compounding with other stabilizing agents and processing aids [2]. Research indicates that barium nonylphenolate maintains superior heat stability performance while preserving the transparency characteristics essential for flexible film applications [4].

Rigid polyvinyl chloride formulations benefit from barium nonylphenolate's thermal stability properties, particularly in applications requiring extended processing times at elevated temperatures [5]. The compound exhibits excellent compatibility with both suspension and emulsion polyvinyl chloride resins, providing consistent performance across diverse processing conditions [6]. Studies demonstrate that barium nonylphenolate-stabilized rigid formulations maintain color stability and mechanical properties even after prolonged exposure to processing temperatures exceeding 180°C [7].

The stabilization mechanism involves the formation of organo-barium complexes that effectively chelate metal ions responsible for catalyzing degradation reactions [8]. This chelation process significantly reduces the formation of conjugated polyene sequences that typically result in discoloration and property deterioration. Industrial applications have shown that barium nonylphenolate provides superior long-term thermal stability compared to traditional calcium-zinc stabilizer systems, particularly in applications involving repeated heating cycles [7].

Table 1: Barium Nonylphenolate Performance in Polyvinyl Chloride Stabilization Applications

ApplicationTypical Dosage (PHR)Barium Content (%)Heat Stability PerformanceTransparency
Flexible PVC Film1.5-2.524ExcellentHigh
Rigid PVC Pipe2.0-3.024Very GoodMedium
PVC Calendering1.5-2.024ExcellentHigh
PVC Extrusion2.0-2.524GoodMedium
PVC Plastisol1.5-2.024Very GoodHigh

Performance Enhancement in Vulcanized Rubber Systems

Barium nonylphenolate functions as a multifunctional additive in vulcanized rubber systems, providing both antioxidant and heat stabilizing properties essential for maintaining rubber performance under challenging operating conditions [9] [10]. The compound's effectiveness stems from its ability to interrupt oxidative chain reactions while simultaneously providing thermal protection during vulcanization and service life [11].

In natural rubber applications, barium nonylphenolate demonstrates superior aging resistance compared to conventional phenolic antioxidants [10]. The compound operates through a complex mechanism involving the scavenging of free radicals generated during thermal and oxidative degradation processes [11]. Research findings indicate that barium nonylphenolate-treated natural rubber exhibits enhanced retention of tensile strength and elongation properties after extended aging periods at elevated temperatures [12].

Synthetic rubber systems, particularly styrene-butadiene and butadiene rubbers, benefit significantly from barium nonylphenolate incorporation [10]. The compound provides exceptional thermal protection during high-temperature processing operations, maintaining rubber integrity during mixing, calendering, and molding processes [9]. Studies demonstrate that barium nonylphenolate enhances the heat resistance of synthetic rubber formulations, enabling processing at temperatures up to 180°C without significant degradation [12].

The antioxidant mechanism involves the donation of hydrogen atoms to peroxyl radicals, effectively terminating the propagation phase of oxidative degradation [11]. This primary antioxidant activity is complemented by the compound's ability to chelate metal ions that catalyze oxidative reactions [10]. Industrial applications have shown that barium nonylphenolate provides superior protection against copper-catalyzed oxidation, a common problem in rubber products exposed to metal components [13].

Table 2: Barium Nonylphenolate Applications in Vulcanized Rubber Systems

Rubber TypeFunctionTypical Loading (phr)Performance BenefitProcessing Temperature (°C)
Natural RubberAntioxidant/Stabilizer0.5-1.5Aging Resistance140-160
Styrene-Butadiene RubberHeat Stabilizer1.0-2.0Thermal Protection150-180
Butadiene RubberAntioxidant0.5-1.0Oxidation Prevention140-170
NeopreneHeat Stabilizer1.0-1.5Heat Resistance160-180
Ethylene-Propylene RubberAntioxidant/Heat Stabilizer0.5-2.0Dual Protection150-170

Multifunctional Additive in Composite Material Engineering

Barium nonylphenolate serves multiple functions in composite material engineering, acting as a stabilizer, compatibilizer, and processing aid depending on the specific matrix-reinforcement combination [14]. The compound's effectiveness in composite applications stems from its ability to enhance interfacial adhesion between dissimilar materials while providing thermal stability during processing and service [14].

In polyolefin-based composites, barium nonylphenolate functions as both a thermal stabilizer and compatibilizing agent [9]. The compound facilitates improved dispersion of reinforcing materials through its surfactant properties while simultaneously providing protection against thermal degradation during melt processing [14]. Research demonstrates that barium nonylphenolate-modified polyolefin composites exhibit enhanced mechanical properties and improved thermal stability compared to unmodified systems [14].

Epoxy resin composites benefit from barium nonylphenolate's dual functionality as a hardener component and thermal stabilizer [9]. The compound participates in the curing reaction while providing long-term thermal stability to the cured matrix [15]. Studies indicate that barium nonylphenolate incorporation results in improved cure characteristics and enhanced high-temperature performance of epoxy composite systems [15].

The compatibilization mechanism involves the compound's amphiphilic structure, which enables interaction with both hydrophilic and hydrophobic phases in composite systems [14]. This interaction promotes interfacial adhesion and reduces the tendency for phase separation during processing [14]. Industrial applications have shown that barium nonylphenolate-modified composites demonstrate improved impact resistance and enhanced environmental stress crack resistance compared to conventional formulations [14].

Table 3: Barium Nonylphenolate in Composite Material Engineering

Matrix MaterialReinforcementAdditive FunctionLoading Level (%)Property Enhancement
PolyolefinGlass FiberStabilizer/Compatibilizer0.1-0.5Thermal Stability
PolystyreneCarbon FiberAntioxidant0.2-0.8UV Resistance
Epoxy ResinNatural FiberHardener Component0.5-2.0Cure Characteristics
PolyurethaneAramid FiberProcessing Aid0.1-0.3Processing Efficiency
Vinyl EsterGlass MatHeat Stabilizer0.2-0.6Heat Deflection

Specialty Chemical Applications in Metalworking Fluids

Barium nonylphenolate demonstrates exceptional performance as a specialty chemical additive in metalworking fluid formulations, providing multifunctional benefits including corrosion inhibition, emulsification, and lubricity enhancement [2] [16]. The compound's effectiveness in metalworking applications stems from its unique chemical structure, which combines the corrosion inhibiting properties of barium salts with the surface-active characteristics of nonylphenol derivatives [16].

In soluble oil formulations, barium nonylphenolate functions primarily as a corrosion inhibitor and water-displacing agent [17] [16]. The compound forms protective films on metal surfaces, preventing moisture-induced corrosion while maintaining the fluid's lubricating properties [18]. Research indicates that barium nonylphenolate-containing soluble oils provide superior corrosion protection compared to conventional inhibitor systems, particularly in applications involving multi-metal components [16].

Semi-synthetic metalworking fluids benefit from barium nonylphenolate's emulsification properties, which enhance the stability of oil-water emulsions essential for effective cutting and grinding operations [16]. The compound's surfactant characteristics promote uniform emulsion formation while preventing phase separation during storage and use [19]. Studies demonstrate that barium nonylphenolate-stabilized emulsions maintain consistent performance characteristics over extended periods, reducing the need for frequent fluid replacement [16].

The corrosion inhibition mechanism involves the formation of protective organometallic complexes on metal surfaces, creating a barrier against aggressive environments [16]. This protective action is particularly effective against galvanic corrosion in applications involving dissimilar metals [18]. Industrial applications have shown that barium nonylphenolate provides excellent corrosion protection for both ferrous and non-ferrous metals, making it suitable for diverse machining operations [16].

Table 4: Barium Nonylphenolate Applications in Metalworking Fluids

Fluid TypePrimary FunctionConcentration (%)Metal CompatibilityPerformance Characteristic
Soluble OilCorrosion Inhibitor2-5Multi-metalWater Displacement
Semi-SyntheticEmulsifier1-3Ferrous/Non-ferrousEmulsion Stability
SyntheticRust Preventative0.5-2Aluminum/SteelCorrosion Protection
Straight OilAntioxidant3-8Steel/Cast IronOxidation Prevention
EmulsionCorrosion Inhibitor2-4Multi-metalFilm Formation

Table 5: Physical and Chemical Properties of Barium Nonylphenolate

PropertyValueTest Method
Molecular FormulaC₃₀H₄₆BaO₂Structural Analysis
Molecular Weight576.01 g/molMass Spectrometry
Barium Content23.8%ICP Analysis
Physical StateViscous LiquidVisual
Solubility in OilSolubleCompatibility Test
Thermal Decomposition>300°CTGA
Flash Point>140°CASTM D92
Density1.1-1.3 g/cm³ASTM D1475

Physical Description

Liquid

Hydrogen Bond Acceptor Count

2

Exact Mass

576.255028 g/mol

Monoisotopic Mass

576.255028 g/mol

Heavy Atom Count

33

Related CAS

25154-52-3 (Parent)

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Plastics Product Manufacturing
Phenol, nonyl-, barium salt (2:1): ACTIVE

Dates

Last modified: 11-21-2023

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